({5-[3-(Azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid
描述
The compound “({5-[3-(Azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid” is a 1,3,4-oxadiazole derivative featuring a sulfanyl acetic acid moiety and a 3-(azepan-1-ylsulfonyl)phenyl substituent. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its stability and diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .
属性
IUPAC Name |
2-[[5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S2/c20-14(21)11-25-16-18-17-15(24-16)12-6-5-7-13(10-12)26(22,23)19-8-3-1-2-4-9-19/h5-7,10H,1-4,8-9,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKCHYAYWVHEGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Mode of Action
It’s worth noting that compounds with similar structures have been known to interact with their targets through various mechanisms such as free radical reactions, nucleophilic substitution, and oxidation.
生物活性
The compound ({5-[3-(Azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Where denote the number of respective atoms in the molecular formula. The specific structural features include:
- Oxadiazole ring : Known for its diverse biological activities.
- Sulfonamide group : Often associated with antibacterial properties.
- Acetic acid moiety : Contributes to solubility and bioavailability.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as alkaline phosphatase (ALP), which plays a crucial role in various physiological processes. For instance, related compounds exhibited IC50 values indicating significant inhibitory activity against ALP .
- Interaction with Receptors : The azepan moiety may facilitate binding to specific receptors involved in metabolic pathways, potentially influencing insulin signaling and glucose metabolism.
- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, suggesting that this compound could exhibit similar effects against various pathogens.
Table 1: Summary of Biological Activities
Case Studies
- Alkaline Phosphatase Inhibition :
- Antimicrobial Screening :
- Diabetes Management :
相似化合物的比较
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of structural analogs reveals key differences in substituents and their effects on molecular properties:
- Molecular Weight and Substituent Effects: The target compound’s azepane-sulfonyl group increases molecular weight compared to simpler analogs (e.g., 7c in ). This bulky substituent may reduce solubility in nonpolar solvents but enhance stability in aqueous environments due to sulfonyl polarity .
- Electronic Effects : The azepane-sulfonyl group is electron-withdrawing, contrasting with electron-donating groups like methoxy () or electron-neutral thiazole (). This could influence reactivity in nucleophilic or electrophilic reactions .
Research Findings and Implications
Structure-Activity Relationship (SAR): Substitution at the phenyl ring (e.g., azepane-sulfonyl vs. methoxy or halogen) significantly impacts bioactivity. Bulky groups enhance target specificity but may reduce membrane permeability .
Toxicity Profile :
- Hemolytic activity correlates with substituent lipophilicity. The azepane group’s moderate polarity may position the target compound as a safer candidate compared to highly lipophilic analogs (e.g., 4-bromophenyl in ) .
常见问题
Basic Research Questions
Q. What are the recommended synthetic pathways for ({5-[3-(Azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid, and how can computational methods optimize these routes?
- Methodological Answer : The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization of thiosemicarbazides or condensation of hydrazides with carboxylic acids. For this compound, computational reaction path search methods (e.g., quantum chemical calculations) can predict energetically favorable intermediates and transition states, reducing trial-and-error experimentation. ICReDD's integrated approach combines these computations with information science to prioritize high-yield conditions, such as optimizing solvent polarity, temperature, and catalysts . Experimental validation should follow, using techniques like HPLC or NMR to confirm product purity.
Q. How should researchers characterize the structural and electronic properties of this compound to validate its synthesis?
- Methodological Answer : X-ray crystallography (as demonstrated in substituted oxadiazole derivatives) is critical for confirming bond angles and molecular geometry . Spectroscopic methods (FT-IR, NMR) identify functional groups, while density functional theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and compare them with experimental UV-Vis data. Mass spectrometry ensures molecular weight accuracy.
Q. What preliminary biological assays are appropriate to evaluate the compound’s therapeutic potential?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and antimicrobial susceptibility testing. Structure-activity relationships (SAR) can be explored by modifying the azepane sulfonyl or oxadiazole moieties. Use standardized protocols (e.g., CLSI guidelines) to ensure reproducibility, and validate results with positive controls like cisplatin (anticancer) or ampicillin (antibacterial).
Advanced Research Questions
Q. How can researchers resolve contradictions in activity data between computational predictions and experimental results for this compound?
- Methodological Answer : Discrepancies often arise from solvation effects or incomplete reaction modeling. Employ hybrid QM/MM (quantum mechanics/molecular mechanics) simulations to account for solvent interactions. Validate with advanced spectroscopic techniques (e.g., time-resolved fluorescence) to detect intermediate species. Statistical error analysis (e.g., Monte Carlo simulations) can quantify uncertainty in computational models .
Q. What reactor design principles are critical for scaling up the synthesis of this compound while maintaining yield and purity?
- Methodological Answer : Optimize mass transfer and heat distribution using microreactors or continuous-flow systems. Computational fluid dynamics (CFD) simulations can model mixing efficiency, while in-line analytics (e.g., PAT tools) monitor reaction progress in real time. Classify the reaction under CRDC subclass RDF2050112 (reaction fundamentals and reactor design) to align with standardized scaling protocols .
Q. How can statistical design of experiments (DoE) improve the optimization of reaction conditions for this compound?
- Methodological Answer : Use factorial design (e.g., Box-Behnken or central composite design) to systematically vary parameters (temperature, catalyst loading, solvent ratio). Response surface methodology (RSM) identifies optimal conditions with minimal experiments. For example, a 3-factor DoE reduces the required trials from 27 to 15 while quantifying interaction effects .
Q. What strategies are recommended for studying the degradation pathways and environmental fate of this compound?
- Methodological Answer : Conduct accelerated stability studies (e.g., under UV light or varying pH) with LC-MS to identify degradation products. Apply OECD guidelines for hydrolysis/photolysis testing. Computational tools like EPI Suite predict biodegradation potential, while experimental validation uses soil/water microcosms to track metabolite formation .
Data Contradiction and Validation
Q. How should researchers address discrepancies in biological activity across different assay models?
- Methodological Answer : Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. cell-based assays). For instance, if cytotoxicity varies between 2D monolayer and 3D spheroid models, assess membrane permeability via PAMPA or confocal microscopy. Meta-analysis of existing SAR data (e.g., from PubChem or ChEMBL) can contextualize outliers .
Q. What computational methods are robust for predicting the compound’s interaction with biological targets when experimental data is limited?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) paired with molecular dynamics (MD) simulations (GROMACS) provides binding affinity estimates. Validate with MM/PBSA free energy calculations. If experimental structures are unavailable, homology modeling (SWISS-MODEL) reconstructs target proteins .
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